![molecular formula C29H31N3O3 B6583296 1-(2,3-dimethylphenyl)-4-{1-[3-(2-methoxyphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one CAS No. 847395-73-7](/img/structure/B6583296.png)
1-(2,3-dimethylphenyl)-4-{1-[3-(2-methoxyphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ranolazine is a white to off-white solid . It is chemically described as 1-piperazineacetamide, N-(2,6-dimethylphenyl)-4-[2-hydroxy-3-(2-methoxyphenoxy)propyl]-, (±)- . It has an empirical formula of C24H33N3O4 and a molecular weight of 427.54 g/mole .
Molecular Structure Analysis
The molecular structure of Ranolazine consists of a piperazine ring attached to an acetamide group and a propyl chain. The propyl chain is further connected to a methoxyphenoxy group .Chemical Reactions Analysis
Ranolazine is soluble in dichloromethane and methanol; sparingly soluble in tetrahydrofuran, ethanol, acetonitrile, and acetone; slightly soluble in ethyl acetate, isopropanol, toluene, and ethyl ether; and very slightly soluble in water .Physical And Chemical Properties Analysis
Ranolazine is a white to off-white solid . It is soluble in dichloromethane and methanol; sparingly soluble in tetrahydrofuran, ethanol, acetonitrile, and acetone; slightly soluble in ethyl acetate, isopropanol, toluene, and ethyl ether; and very slightly soluble in water .Applications De Recherche Scientifique
- Application : It is approved as a second-line treatment for chronic stable angina pectoris in both the US and Europe. When administered in combination with other medications (such as calcium channel blockers, beta-blockers, and nitrates), it provides relief from angina symptoms .
- Findings : It exhibits antiarrhythmic properties by affecting ion channels, including sodium and potassium channels. This may have implications for managing arrhythmias .
- Research : Studies have examined polymer types and concentrations to optimize drug release from matrix tablets containing F0660-1245. Understanding its release kinetics is crucial for designing effective dosage forms .
- Research Directions : Scientists are exploring its impact on oxidative stress, mitochondrial function, and myocardial injury .
- Hypothesis : It may influence insulin sensitivity and glucose metabolism, potentially benefiting patients with metabolic syndrome .
Anti-Anginal Properties
Novel Antiarrhythmic Potential
Sustained-Release Formulations
Cardioprotective Effects
Metabolic Syndrome and Insulin Sensitivity
Combination Therapies
Mécanisme D'action
The mechanism of action of Ranolazine has not been fully determined. It has antianginal and anti-ischemic effects that do not depend upon reductions in heart rate or blood pressure . It does not affect the rate-pressure product, a measure of myocardial work, at maximal exercise . Ranolazine at therapeutic levels can inhibit the late INa .
Propriétés
IUPAC Name |
1-(2,3-dimethylphenyl)-4-[1-[3-(2-methoxyphenoxy)propyl]benzimidazol-2-yl]pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H31N3O3/c1-20-10-8-13-24(21(20)2)32-19-22(18-28(32)33)29-30-23-11-4-5-12-25(23)31(29)16-9-17-35-27-15-7-6-14-26(27)34-3/h4-8,10-15,22H,9,16-19H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGNFVVZCCVYJSH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CCCOC5=CC=CC=C5OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H31N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,3-dimethylphenyl)-4-(1-(3-(2-methoxyphenoxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.